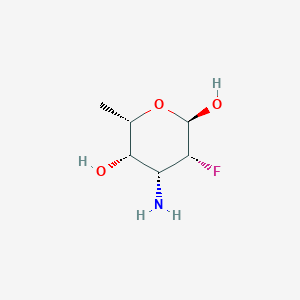
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is a synthetic carbohydrate derivative It is characterized by the presence of an amino group at the third position, a fluorine atom at the second position, and the absence of hydroxyl groups at the second, third, and sixth positions of the talopyranose ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the fluorine atom at the second position. The amino group is then introduced at the third position through nucleophilic substitution. The final steps involve deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of carbohydrate synthesis, such as protecting group strategies and selective functionalization, are applicable.
化学反応の分析
Types of Reactions
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can yield various amine derivatives .
科学的研究の応用
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme specificity.
Industry: It may be used in the synthesis of specialty chemicals or as a precursor for other functionalized carbohydrates
作用機序
The mechanism of action of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific biological context and target molecules .
類似化合物との比較
Similar Compounds
- 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-D-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-L-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-D-talopyranose
Uniqueness
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is unique due to its specific stereochemistry and functional groups. The presence of the fluorine atom at the second position and the amino group at the third position distinguishes it from other similar compounds.
特性
CAS番号 |
771442-66-1 |
|---|---|
分子式 |
C6H12FNO3 |
分子量 |
165.16 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6+/m0/s1 |
InChIキー |
YFKHEYSULUIGHP-DSOBHZJASA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)F)N)O |
正規SMILES |
CC1C(C(C(C(O1)O)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


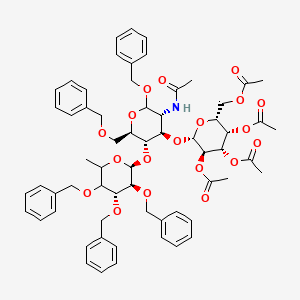
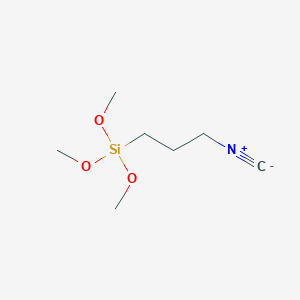
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
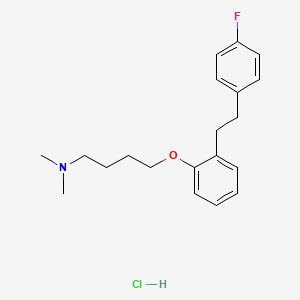
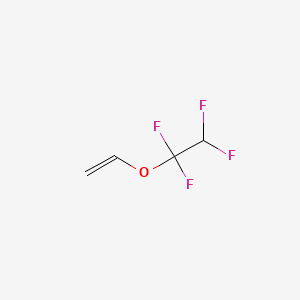
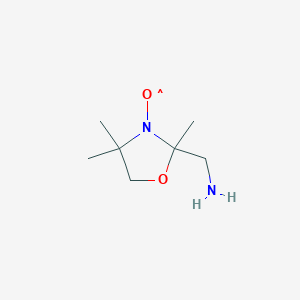
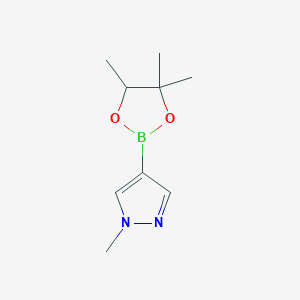
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
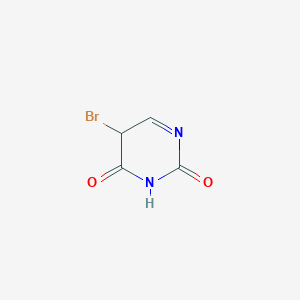
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
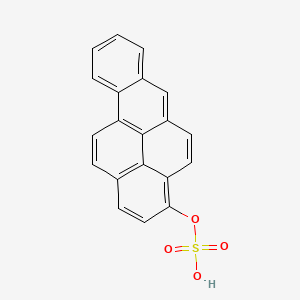
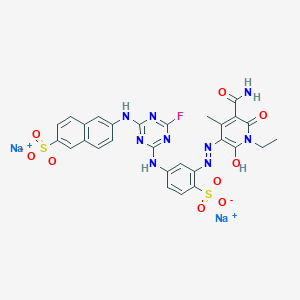
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
